molecular formula C12H8F3NO3 B15335668 Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate

Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate

Cat. No.: B15335668
M. Wt: 271.19 g/mol
InChI Key: RSBGPBDRCSPHJQ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of an aldehyde with N-hydroximidoyl chlorides in the presence of a base such as triethylamine. This reaction forms the isoxazole ring, which is then further functionalized to introduce the trifluorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-chloro-2,4,5-trifluorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups at the 3, 4, and 5 positions of the phenyl ring provide distinct electronic and steric effects, making this compound particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

ethyl 5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H8F3NO3/c1-2-18-12(17)9-5-10(19-16-9)6-3-7(13)11(15)8(14)4-6/h3-5H,2H2,1H3

InChI Key

RSBGPBDRCSPHJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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